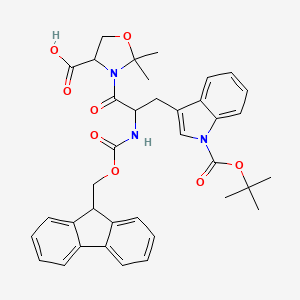

![molecular formula C6H5BrN4O B2510369 3-bromo-4-metoxí-1H-pirazolo[3,4-d]pirimidina CAS No. 190430-36-5](/img/structure/B2510369.png)

3-bromo-4-metoxí-1H-pirazolo[3,4-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

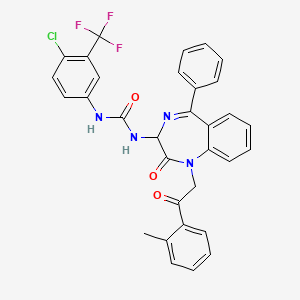

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H5BrN4O. It is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Aplicaciones Científicas De Investigación

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other protein kinases involved in cancer and other diseases.

Biological Studies: The compound is employed in studying cell signaling pathways and the role of specific kinases in cellular processes.

Chemical Biology: It serves as a tool compound for probing biological systems and understanding the molecular mechanisms of kinase inhibition.

Drug Discovery: Researchers use it as a starting point for developing new therapeutic agents with improved efficacy and selectivity.

Mecanismo De Acción

Target of Action

The primary target of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .

Mode of Action

3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved by the compound binding to the active site of CDK2, preventing the enzyme from phosphorylating its substrates .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .

Result of Action

The inhibition of CDK2 by 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Análisis Bioquímico

Biochemical Properties

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with Cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 can lead to the inhibition of the kinase, thereby affecting cell proliferation .

Cellular Effects

In cellular studies, 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine exerts its effects by binding to CDK2 and inhibiting its activity . This leads to changes in cell cycle progression and can induce apoptosis .

Temporal Effects in Laboratory Settings

Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the bromination of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl halide would produce a biaryl compound .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine substituent but shares the core structure.

3-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a chlorine atom instead of bromine.

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Contains an iodine atom in place of bromine.

Uniqueness

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can participate in halogen bonding, potentially enhancing the compound’s binding affinity to target proteins. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for chemical modifications .

Propiedades

IUPAC Name |

3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGPGRHAXNIUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=NNC(=C21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2510286.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)

![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)

![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2510297.png)

![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}acetamide](/img/structure/B2510298.png)

![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2510304.png)

![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/new.no-structure.jpg)

![4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2510307.png)